molecular formula C22H27N3O4 B2715491 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1018046-57-5

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2715491
CAS No.: 1018046-57-5
M. Wt: 397.475
InChI Key: MNOQMUFOLRECNC-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research by Al-Sanea et al. (2020) focuses on the synthesis of certain pyrimidine derivatives to discover new anticancer agents. Their study involved attaching different aryloxy groups to the pyrimidine ring, leading to compounds with notable cancer cell growth inhibition against a variety of cancer cell lines, illustrating the potential of pyrimidine derivatives in oncology (Al-Sanea et al., 2020).

Radioligand Imaging

Dollé et al. (2008) reported on the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound designed for in vivo imaging using positron emission tomography (PET). This showcases the application of pyrimidine derivatives in developing selective radioligands for imaging biological targets (Dollé et al., 2008).

Antimicrobial Agents

Hossan et al. (2012) synthesized a series of pyrimidine derivatives with significant antimicrobial activities. Their work emphasizes the use of pyrimidine compounds as potential antimicrobial agents, highlighting the chemical versatility and biological relevance of the pyrimidine scaffold in addressing microbial resistance (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Activities

Another study focused on the synthesis of pyrimidine derivatives to evaluate their anti-inflammatory and analgesic activities. This research underlines the therapeutic potential of pyrimidine compounds beyond oncology, extending into the management of pain and inflammation (Sondhi et al., 2009).

Mechanism of Action

Target of Action

The primary target of the compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide, also known as F5111-0015, is the regulatory T cells (Tregs) . Tregs are a subset of T cells that play a crucial role in maintaining immune tolerance by suppressing the function of both CD4 and CD8 effector T cells .

Mode of Action

F5111-0015 is an engineered single-chain fusion protein composed of the human interleukin-2 cytokine and an anti-cytokine antibody . This fusion protein, termed F5111 immunocytokine (IC), potently and selectively activates and expands Tregs . The interaction of F5111-0015 with Tregs results in biased activation and expansion of these cells .

Biochemical Pathways

The biochemical pathways affected by F5111-0015 primarily involve the interleukin-2 (IL-2) signaling pathway. IL-2 is a cytokine that coordinates immune cell activities and has been used as a therapeutic agent for various diseases including cancer and autoimmune disorders . F5111-0015, through its interaction with Tregs, modulates the IL-2 signaling pathway to promote the selective and sustained expansion of Tregs .

Pharmacokinetics

The pharmacokinetic properties of F5111-0015 have been engineered to overcome the limitations of traditional IL-2 treatment, such as off-target immune cell activation and short serum half-life . F5111-0015 demonstrates reduced toxicity, improved pharmacokinetics, and enhanced efficacy for treating autoimmune diseases . .

Result of Action

The molecular and cellular effects of F5111-0015’s action involve the potent and selective activation and expansion of Tregs . This results in the suppression of effector T cells, thereby maintaining immune tolerance . In animal models, F5111-0015 has been shown to confer protection in conditions such as colitis and immune checkpoint inhibitor-induced diabetes mellitus .

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-29-19-13-6-5-11-17(19)23-20(26)14-24-18-12-7-10-16(18)21(27)25(22(24)28)15-8-3-2-4-9-15/h5-6,11,13,15H,2-4,7-10,12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOQMUFOLRECNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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